2-Pyrimidinamine, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-
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Overview
Description
2-Pyrimidinamine, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a pyrrolo[2,3-b]pyridine moiety, and a phenylsulfonyl group. These structural features contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinamine, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Pyrimidinamine, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. For example, it may inhibit kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Pyrimidinamine, 4-(5-bromo-1H-indol-3-yl)-: This compound shares a similar pyrimidine core but has different substituents, leading to distinct chemical and biological properties.
5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine: This compound has a similar pyrrolo[2,3-b]pyridine moiety but differs in its overall structure and applications.
Uniqueness
The uniqueness of 2-Pyrimidinamine, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- lies in its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Biological Activity
2-Pyrimidinamine, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl] is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including its mechanisms of action, cytotoxicity, and structure-activity relationships (SARs).
Chemical Structure and Properties
The molecular formula of the compound is C11H8ClN5 with a molecular weight of 237.67 g/mol. Its structure features a pyrimidinamine core substituted with a chlorinated pyrrolopyridine moiety and a phenylsulfonyl group, which are crucial for its biological activity.
Research indicates that the compound exhibits significant antiproliferative properties against various cancer cell lines. It operates primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. Notably, it has been shown to inhibit the AKT pathway, which plays a critical role in regulating cell growth and apoptosis.
Key Findings:
- Cytotoxicity : The compound demonstrated IC50 values in the nanomolar range against prostate (PC-3) and colon (HCT116) cancer cell lines, indicating potent cytotoxic effects .
- Cell Cycle Arrest : Flow cytometric analysis revealed that treatment with the compound leads to significant accumulation of cells in the G2/M phase, suggesting that it disrupts normal cell cycle progression .
- Apoptosis Induction : The compound was found to upregulate pro-apoptotic markers such as BAX and caspase-3 while downregulating anti-apoptotic markers like Bcl-2 .
Structure-Activity Relationships (SAR)
The biological activity of 2-Pyrimidinamine derivatives is closely related to their structural features. Modifications in the substituents on the pyrrolopyridine scaffold can enhance or diminish their potency.
Table 1: SAR Insights
Substituent Type | Effect on Activity | Example Compound | IC50 (nM) |
---|---|---|---|
Chlorine at position 4 | Increases potency | 14b | 55 |
Phenylsulfonyl group | Enhances cytotoxicity | 26b | 90 |
Absence of substituents | Generally decreases activity | - | - |
Case Studies
Several studies have evaluated the biological activity of similar compounds, providing insights into their therapeutic potential:
- Anticancer Activity : A study showed that pyrrolopyridine derivatives could effectively inhibit both BRD4 and PLK1, leading to enhanced anticancer effects through dual-targeting mechanisms .
- In Vivo Evaluations : In vivo studies indicated that these compounds could significantly reduce tumor growth in xenograft models, supporting their potential as effective anticancer agents .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 2-Pyrimidinamine suggests favorable absorption characteristics, with high probabilities for human intestinal absorption and blood-brain barrier penetration . Toxicological assessments indicate that it is non-carcinogenic and non-toxic at therapeutic doses.
Properties
Molecular Formula |
C17H12ClN5O2S |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
4-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H12ClN5O2S/c18-13-6-8-20-16-15(13)12(14-7-9-21-17(19)22-14)10-23(16)26(24,25)11-4-2-1-3-5-11/h1-10H,(H2,19,21,22) |
InChI Key |
SFPXEHBSOUQRCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Cl)C4=NC(=NC=C4)N |
Origin of Product |
United States |
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